5-Chloro-3-fluoro-2-methoxypyridine
Overview
Description
5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridine derivatives can participate in various types of reactions. For instance, they can undergo palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 218.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound also has a molar refractivity of 35.9±0.3 cm3, a polar surface area of 22 Å2, and a polarizability of 14.2±0.5 10-24 cm3 .Scientific Research Applications
Herbicidal Activity
5-Chloro-3-fluoro-2-methoxypyridine has been utilized in the synthesis of herbicides. For example, Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring that exhibited significant herbicidal activity against various weeds, without harming crops. This compound was synthesized through a series of reactions involving 5-mercapto-1,3,4-oxadiazole analogs and characterized using NMR, IR spectroscopy, and elemental analysis (Tajik & Dadras, 2011).
Synthesis of Pentasubstituted Pyridines
Wu et al. (2022) described the synthesis of halogen-rich intermediates, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are valuable in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities for chemical manipulations (Wu et al., 2022).
Chemoselective Amination
The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been explored for selective bromide substitution in both secondary amines and primary anilines. This research, conducted by Stroup et al. (2007), highlights the versatility of these compounds in organic synthesis (Stroup et al., 2007).
Creating Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) demonstrated the transformation of 5-chloro-2,3-difluoropyridine into various derivatives, including 5-chloro-3-fluoro-2H-pyridinone. This process involves consecutive treatments with lithium diisopropylamide and carbon dioxide or iodine, showcasing the potential of this compound in creating diverse chemical structures (Schlosser & Bobbio, 2002).
Synthesis of Complex Molecules
Hirokawa et al. (2000) described an efficient synthesis of a compound structurally similar to this compound, highlighting its role in the synthesis of complex molecules like dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO
Mode of Action
Pyridine derivatives are often used in organic synthesis, including suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various biologically active compounds, thereby indirectly influencing multiple biochemical pathways.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHTRZQQSCUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674388 | |
Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886374-01-2 | |
Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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